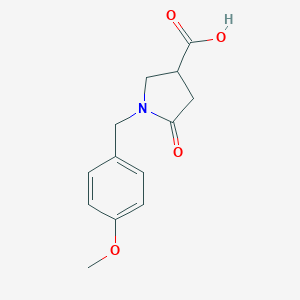
1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
The compound “1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The “4-Methoxybenzyl” part suggests a benzene ring with a methoxy (OCH3) group and a benzyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution, esterification, or coupling reactions. For instance, 4-methoxybenzyl protection, a common step in the synthesis of complex molecules, involves the reaction of the carboxylic acid group with 4-methoxybenzyl chloride (PMBCl) in the presence of a base .Molecular Structure Analysis
The molecular structure would likely show a pyrrolidine ring attached to a carboxylic acid group, with a 4-methoxybenzyl group attached to one of the carbon atoms of the pyrrolidine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, or amide formation. The benzyl group could undergo electrophilic aromatic substitution or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the specific functional groups present .Wissenschaftliche Forschungsanwendungen
Enzymatic Remediation of Pollutants
Enzymatic approaches using oxidoreductive enzymes have shown promise in the remediation of organic pollutants. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have been used to degrade various recalcitrant compounds found in industrial wastewater. This process could potentially apply to the study or treatment of pollutants related to "1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid" and its derivatives (Husain & Husain, 2007).
Metal Influence on Organic Compounds
Research on the influence of metals on the electronic systems of biologically important ligands, including carboxylic acids, has been extensive. Spectroscopic studies reveal how metals affect the structure and reactivity of these compounds, potentially providing insights into the interaction of "1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid" with metals (Lewandowski, Kalinowska, & Lewandowska, 2005).
Biocatalyst Inhibition by Carboxylic Acids
The study of biocatalyst inhibition by carboxylic acids provides valuable insights into microbial tolerance and the impact of carboxylic acids on industrial fermentation processes. Understanding the mechanisms behind the inhibitory effects of carboxylic acids can aid in the development of more robust microbial strains for bio-based production processes (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These enzymes play crucial roles in various biological processes, including the development of Alzheimer’s Disease .
Mode of Action
For instance, the compound might inhibit the activity of the targeted enzymes, leading to downstream effects .
Biochemical Pathways
Based on the potential targets, it could be involved in the regulation of amyloid beta (aβ) formation and tau phosphorylation, both of which are key processes in the pathogenesis of alzheimer’s disease .
Pharmacokinetics
Similar compounds have been shown to be readily absorbed into the systemic circulation, with maximum concentration achieved within a short time following administration . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to reduce the formation of aβ and the levels of phosphorylated forms of tau in cellular models of alzheimer’s disease . These effects could potentially slow the progression of the disease.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-11-4-2-9(3-5-11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWNIXGHJLCLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B349252.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)
![2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349256.png)
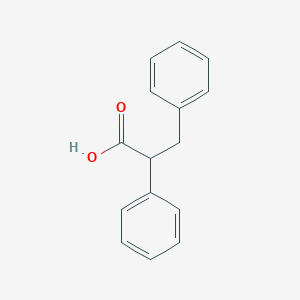
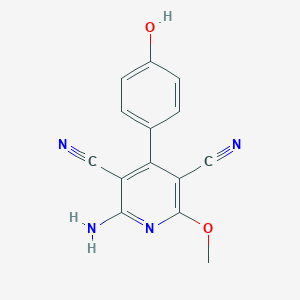
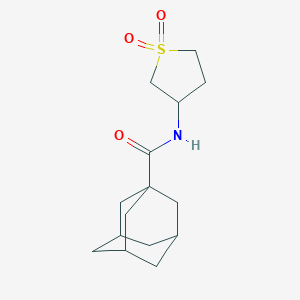

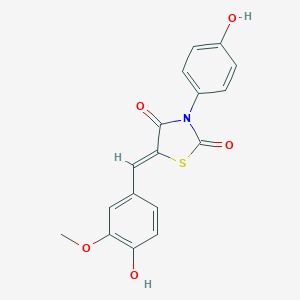
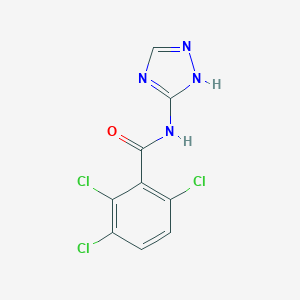
![Ethyl 4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B349290.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B349291.png)
![1-(4-Chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B349295.png)
![1-[(3-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B349297.png)
![6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B349299.png)